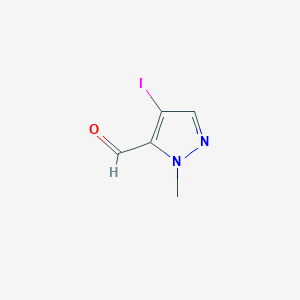

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQOXBFGROQSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591288 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959986-66-4 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: An In-depth Technical Guide

Introduction: The Strategic Value of a Densely Functionalized Pyrazole Core

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a multitude of biologically active compounds.[1] The strategic introduction of diverse functional groups onto this heterocyclic core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a particularly valuable, densely functionalized building block. The aldehyde group at the 5-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[2][3] Concurrently, the iodine atom at the 4-position provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4][5] This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and detailed experimental protocols for the preparation of this key intermediate.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound suggests a disconnection at the formyl and iodo groups. This leads to two primary forward synthetic pathways:

-

Pathway A: Formylation of 1-methyl-1H-pyrazole followed by iodination.

-

Pathway B: Iodination of 1-methyl-1H-pyrazole followed by formylation.

The regiochemical outcomes of both the formylation and iodination reactions are critical considerations in selecting the optimal route. The pyrazole ring is an electron-rich aromatic system, and the directing effects of the N-methyl group will influence the position of electrophilic substitution.

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation Followed by Electrophilic Iodination

Based on established reactivity patterns of pyrazoles, Pathway A is the more reliable and regioselective approach. The Vilsmeier-Haack reaction is a well-documented and efficient method for the formylation of electron-rich heterocycles, including pyrazoles.[6][7][8] The subsequent electrophilic iodination of the resulting 1-methyl-1H-pyrazole-5-carbaldehyde is directed to the 4-position due to the electronic nature of the pyrazole ring and the directing influence of the existing substituents.

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Insights

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species is then attacked by the electron-rich pyrazole ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the N-methyl group, favoring substitution at the C5 position. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Step 2: Electrophilic Iodination

The electrophilic iodination of the pyrazole ring proceeds via a classic electrophilic aromatic substitution mechanism.[4] A potent electrophilic iodine species, often generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃), is attacked by the nucleophilic pyrazole. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the highly regioselective formation of the 4-iodo derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methyl-1H-pyrazole | 82.10 | 8.21 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 16.86 g (10.2 mL) | 0.11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.93 g (23.2 mL) | 0.30 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 10 g | - |

Procedure:

-

To a stirred solution of N,N-dimethylformamide (0.30 mol) in dichloromethane (50 mL) cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (0.11 mol) dropwise, ensuring the temperature remains below 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-methyl-1H-pyrazole (0.10 mol) in dichloromethane (50 mL) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbaldehyde, which can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methyl-1H-pyrazole-5-carbaldehyde | 110.11 | 5.51 g | 0.05 |

| Iodine (I₂) | 253.81 | 13.96 g | 0.055 |

| Iodic acid (HIO₃) | 175.91 | 3.52 g | 0.02 |

| Acetic acid | 60.05 | 100 mL | - |

| Carbon tetrachloride | 153.82 | 25 mL | - |

| Saturated sodium thiosulfate solution | - | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Ethyl acetate | 88.11 | 150 mL | - |

| Anhydrous sodium sulfate | 142.04 | 10 g | - |

Procedure:

-

Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (0.05 mol) in a mixture of acetic acid (100 mL) and carbon tetrachloride (25 mL) in a round-bottom flask.

-

To this solution, add molecular iodine (0.055 mol) and iodic acid (0.02 mol) in portions.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium thiosulfate solution (to quench excess iodine), a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

| Property | Value |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H, CHO), ~7.9 (s, 1H, pyrazole-H), ~4.0 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~185 (CHO), ~145 (C5), ~140 (C3), ~70 (C4-I), ~38 (N-CH₃) |

| Mass Spectrometry (ESI+) | m/z 236.9 [M+H]⁺ |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Troubleshooting and Optimization

-

Low Yield in Vilsmeier-Haack Reaction: Incomplete formation of the Vilsmeier reagent can lead to lower yields. Ensure that the reagents are of high purity and the reaction is carried out under anhydrous conditions. The reaction time and temperature for the formylation step may also need to be optimized for different scales.

-

Formation of Regioisomers: While the described pathway is highly regioselective, the formation of minor regioisomers is possible. Careful purification by column chromatography is essential to isolate the desired product.

-

Incomplete Iodination: If the iodination reaction stalls, a slight increase in temperature or the addition of more iodinating reagent may be necessary. However, excessive heating should be avoided to prevent decomposition.

Conclusion

The synthesis of this compound via a two-step sequence of Vilsmeier-Haack formylation followed by electrophilic iodination is a robust and efficient method. This guide provides a detailed and scientifically grounded protocol for researchers and drug development professionals. The resulting compound is a versatile intermediate, poised for further elaboration into a diverse range of complex molecules with potential therapeutic applications.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate.

- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (n.d.). Benchchem.

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.

- Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate.

- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Z.B. Patil College.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.

- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal.

- Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed..

- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.

- This compound. (n.d.). Lead Sciences.

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal.

- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025). ResearchGate.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.

- 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (2017). ResearchGate.

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Abstract: This technical guide provides an in-depth analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its core physicochemical properties, stability, and storage considerations. The primary focus will be on its synthetic utility, detailing its reactivity in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Detailed experimental protocols and mechanistic diagrams are provided to offer field-proven insights for scientists aiming to leverage this versatile intermediate in the synthesis of novel molecular entities for drug discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered diazole ring that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in a wide range of biologically active compounds, including numerous FDA-approved drugs.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Many of the most successful modern therapeutics, particularly in oncology, are kinase inhibitors that feature a substituted pyrazole core.[1]

The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile. In this context, this compound (CAS No: 959986-66-4) emerges as a particularly valuable synthetic intermediate. It possesses two distinct and orthogonally reactive functional groups: a C(sp²)-I bond at the 4-position, ideal for metal-catalyzed cross-coupling, and an aldehyde at the 5-position, which serves as a handle for a variety of subsequent chemical transformations. This dual functionality makes it a powerful building block for generating diverse molecular libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.[2]

Physicochemical and Spectroscopic Properties

The effective use of any chemical building block begins with a thorough understanding of its physical properties and stability.

Core Properties and Storage

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 959986-66-4 | [4] |

| Molecular Formula | C₅H₅IN₂O | [4] |

| Molecular Weight | 236.01 g/mol | [4] |

| Typical Purity | ≥98% | [4] |

| Appearance | Off-white to pale yellow solid (inferred) | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Stability and Handling

The recommended storage conditions highlight the compound's sensitivity. The carbon-iodine bond in aryl iodides can be susceptible to cleavage upon exposure to light or thermal stress, potentially liberating elemental iodine and causing discoloration.[5] Therefore, it is imperative to store the solid compound and its solutions in amber vials or containers wrapped in foil, under an inert atmosphere such as argon or nitrogen, and at refrigerated temperatures to ensure long-term integrity.[5] For experimental work, the use of high-purity, degassed aprotic solvents is recommended to minimize oxidative degradation or other side reactions.[5]

Synthesis and Purification

While a specific, dedicated synthesis for this compound is not detailed in a single source, a logical synthetic pathway can be constructed from established methodologies for the functionalization of pyrazole rings.

Caption: A plausible synthetic workflow for the target molecule.

The causality for this sequence is rooted in directing group effects and functional group compatibility. N-methylation is a standard initial step. Subsequent iodination at the C4 position can be achieved using reagents like iodine monochloride.[6] The final formylation at C5 is often accomplished via Vilsmeier-Haack conditions or through a directed ortho-metalation (lithiation) followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[7] Purification is typically achieved via silica gel column chromatography.

Core Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the selective reactivity of its C-I bond and aldehyde group. The C-I bond is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[8] The reaction of this compound with various aryl or heteroaryl boronic acids provides direct access to a wide array of 4-aryl-pyrazoles.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling [9]

-

To a microwave vial, add this compound (1.0 equiv) and the desired arylboronic acid (1.0-1.2 equiv).

-

Add cesium carbonate (Cs₂CO₃, 2.5 equiv) as the base.[9]

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[9]

-

Add the solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water.[9]

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-120°C for 5-20 minutes, monitoring progress by TLC or LC-MS.[9]

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Sonogashira Coupling for Alkynylpyrazole Synthesis

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a critical transformation for introducing the alkynyl moiety, which is a key pharmacophore in many bioactive molecules.[10] This reaction employs a dual catalytic system of palladium and copper.[10]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.[10]

Experimental Protocol: Sonogashira Coupling [10]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).[10]

-

Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 equiv).[10]

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging to achieve.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, providing access to novel aniline and arylamine derivatives that are central to many drug discovery efforts.[12][13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11]

Experimental Protocol: Buchwald-Hartwig Amination [12][14]

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂, 5-10 mol%) and a specialized phosphine ligand (e.g., XPhos, 10 mol%).[14]

-

Add this compound (1.0 equiv) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

-

Add the desired amine (1.2 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture, often to temperatures between 80-110°C, with stirring.[15] Microwave irradiation can also be employed to accelerate the reaction.[14]

-

Monitor the reaction for completion.

-

After cooling, quench the reaction carefully with water or a saturated aqueous ammonium chloride solution.

-

Perform a standard extractive work-up, followed by drying, concentration, and chromatographic purification.

Application in Drug Development Workflows

The true value of this compound is realized when it is integrated into a drug discovery workflow. Its ability to undergo diverse, high-yielding coupling reactions makes it an ideal starting point for generating libraries of related compounds for biological screening.

Caption: Workflow for library generation using the target building block.

This parallel synthesis approach allows researchers to rapidly explore the structure-activity relationship (SAR) around the pyrazole core, modifying the substituent at the 4-position to enhance potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its well-defined reactive sites—the C-I bond and the aldehyde—provide chemists with reliable and efficient handles for molecular elaboration. The demonstrated utility of this compound in robust and high-yielding palladium-catalyzed cross-coupling reactions makes it an invaluable asset for researchers and scientists in the pharmaceutical industry who are dedicated to the discovery and development of novel therapeutics.

References

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo - Benchchem.

- This compound - Lead Sciences.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.

- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.

- 4-Iodo-1-Methyl-1H-pyrazole-3-carbaldehyde | 1214997-78-0 - ChemicalBook.

- 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS - ChemicalBook.

- N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum.

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem.

- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents - Benchchem.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.

- 4-iodo-1-methyl-1h-pyrazole-3-carbaldehyde - PubChemLite.

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate.

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.

- 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 75092-30-7 - ChemicalBook.

- Flow Chemistry: Sonogashira Coupling - Thieme.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Buchwald–Hartwig amination - Wikipedia.

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal.

- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No. 959986-66-4), a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] We will delve into its chemical properties, a robust synthesis strategy, and its critical applications as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Strategic Value of a Functionalized Pyrazole

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The subject of this guide, this compound, is a particularly valuable derivative for several strategic reasons:

-

The Pyrazole Core: Provides a stable, aromatic, and nitrogen-rich framework capable of forming key hydrogen bonds and other interactions within biological targets.

-

The C4-Iodo Group: Serves as a highly efficient synthetic handle. The carbon-iodine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties.[5][6] This is a cornerstone of modern library synthesis for hit-to-lead optimization.

-

The C5-Carbaldehyde Group: Offers a secondary point for chemical modification. The aldehyde can be readily transformed into other functional groups through reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling the exploration of different binding vectors and the attachment of solubilizing groups.

This unique combination of a stable core and two distinct, orthogonally reactive functional groups makes this molecule an ideal starting point for constructing complex molecular architectures aimed at high-value therapeutic targets.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties and handling requirements is paramount for its effective and safe use in a research setting.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 959986-66-4 | [1][2] |

| Molecular Formula | C₅H₅IN₂O | [1][3] |

| Molecular Weight | 236.01 g/mol | [1][3] |

| Appearance | Estimated: Off-white to pale yellow solid | General observation for similar iodo-pyrazoles |

| Purity | ≥98% (Typical commercial grade) | [1] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents | General solubility of pyrazole derivatives |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1][3] |

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this exact CAS number. However, data from closely related iodo-pyrazole and pyrazole-aldehyde compounds suggest a consistent hazard profile. Researchers must conduct a site- and compound-specific risk assessment before use.

-

Hazard Statements (Inferred): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

Synthesis Protocol: A Proposed Regioselective Approach

Stage 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

The first stage involves the formylation of commercially available 1-methylpyrazole at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the C5 position in N-substituted pyrazoles, driven by the electronic nature of the ring.

Stage 2: Regioselective Iodination

The second stage is the electrophilic iodination of the resulting 1-methyl-1H-pyrazole-5-carbaldehyde. For 1,5-disubstituted pyrazoles, electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site.[7]

Detailed Experimental Protocol

Materials:

-

1-Methylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Sulfuric acid (concentrated) or Acetic acid

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol Steps:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, slowly add phosphorus oxychloride (1.2 eq.) to anhydrous DMF (5.0 eq.) at 0°C. Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature.

-

Formylation: Dissolve 1-methylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring progress by TLC.

-

Work-up (Stage 1): Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield 1-methyl-1H-pyrazole-5-carbaldehyde .

-

Iodination: Dissolve the product from step 3 (1.0 eq.) in a suitable solvent such as acetic acid or DCM. Add N-Iodosuccinimide (NIS) (1.1 eq.) in portions. If using I₂, an oxidizing agent like iodic acid (HIO₃) may be required.[7] Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up (Stage 2): Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench excess iodine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude solid by recrystallization or silica gel column chromatography to afford the final product, This compound .

Applications in Drug Discovery: Targeting the IRAK4 Kinase Pathway

The primary utility of this scaffold is in the synthesis of kinase inhibitors.[5][8][9] The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways of the innate immune system.[1][10] Dysregulation of IRAK4 signaling is implicated in a host of inflammatory and autoimmune diseases, making it a high-priority target for therapeutic intervention.

Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][11] Activated IRAK4 initiates a phosphorylation cascade, activating other IRAK family members (like IRAK1) and ultimately leading to the activation of transcription factors such as NF-κB and IRF5.[10][12] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), driving the inflammatory response.

A pyrazole-based inhibitor, synthesized from our title compound, can be designed to bind to the ATP-binding pocket of IRAK4, preventing its autophosphorylation and subsequent downstream signaling.[12]

Detailed Protocol: Synthesis of a 4-Aryl-1-methyl-1H-pyrazole-5-carbaldehyde

-

Reaction Setup: To a flame-dried microwave vial or sealed tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), SPhos (0.06 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

-

Heating: Place the sealed vessel in a preheated oil bath or heating block at 100°C and stir for 2-12 hours, or heat in a microwave reactor (e.g., 120°C for 20-30 minutes). Monitor reaction completion by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-pyrazole derivative.

This product can then undergo reductive amination at the C5-aldehyde to complete the synthesis of a potential kinase inhibitor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its stable pyrazole core, coupled with two distinct and highly useful functional groups, enables the rapid generation of diverse chemical libraries. As demonstrated with the IRAK4 signaling pathway, derivatives of this scaffold are poised to contribute significantly to the development of next-generation therapeutics for inflammatory diseases, oncology, and beyond.

References

-

IRAK4. Wikipedia. [Link]

-

Flannery, S., & Bowie, A. G. (2010). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. [Link]

-

Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Singh, R., et al. (2022). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]

-

Wang, Z., et al. (2015). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Biological Chemistry. [Link]

-

Paudel, S., et al. (2021). Effect of IRAK-4 kinase deficiency on IL-1-and TNF-mediated signaling pathways in keratinocytes and macrophages. ResearchGate. [Link]

-

Synthesis of pyrazole carbaldehydes. ResearchGate. [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

-

Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]

-

This compound. Lead Sciences. [Link]

-

This compound. AbacipharmTech. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

-

4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate. [Link]

Sources

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Spectroscopic Characterization of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Note to the Reader: This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. As of the latest literature and database review, publicly available, experimentally verified spectroscopic data for this specific compound is limited. Therefore, this document serves as both a theoretical guide and a practical workflow for researchers who have synthesized this molecule and are proceeding with its characterization. The presented data are predictive, based on extensive experience with analogous pyrazole structures, and are intended to guide the researcher in the interpretation of their own experimental results.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole core is a well-established pharmacophore present in a variety of therapeutic agents. The substituents on this particular molecule offer multiple avenues for further synthetic elaboration:

-

The iodo group at the 4-position is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of molecular complexity.

-

The carbaldehyde function at the 5-position is a reactive electrophile suitable for derivatization through reactions such as reductive amination, Wittig olefination, and condensation reactions to form larger, more complex scaffolds.

-

The N-methyl group provides metabolic stability and influences the electronic properties of the pyrazole ring.

Given its potential as a key building block, a thorough and unambiguous structural confirmation through spectroscopic methods is paramount. This guide outlines the expected spectroscopic signatures and provides the rationale behind the acquisition and interpretation of this data.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related pyrazole derivatives.

| Spectroscopic Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 9.8 ppm (s, 1H, -CHO), ~ 7.9 ppm (s, 1H, pyrazole-H), ~ 4.1 ppm (s, 3H, N-CH₃) |

| Solvent | CDCl₃ or DMSO-d₆ | |

| ¹³C NMR | Chemical Shift (δ) | ~ 185 ppm (-CHO), ~ 145 ppm (C-5), ~ 135 ppm (C-3), ~ 70 ppm (C-4), ~ 40 ppm (N-CH₃) |

| Solvent | CDCl₃ or DMSO-d₆ | |

| IR Spectroscopy | Wavenumber (ν) | ~ 1680 cm⁻¹ (C=O stretch, aldehyde), ~ 2820, 2720 cm⁻¹ (C-H stretch, aldehyde), ~ 1550-1400 cm⁻¹ (C=N, C=C stretch, pyrazole ring) |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 236.9445 (for C₅H₅IN₂O) |

| Fragmentation | Loss of I, CO, and CH₃ are expected. |

Experimental Protocols and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

-

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet around δ 9.8 ppm . Its integration value should be 1H.

-

Pyrazole Ring Proton (C3-H): With the 4- and 5-positions substituted, the only proton directly attached to the pyrazole ring is at the 3-position. It is expected to be a singlet in the aromatic region, likely around δ 7.9 ppm .

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will be a singlet due to the absence of adjacent protons. This signal is anticipated around δ 4.1 ppm with an integration of 3H.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is typically found in the downfield region of the spectrum, predicted to be around δ 185 ppm .

-

Pyrazole Ring Carbons:

-

C-5: The carbon bearing the aldehyde group will be significantly influenced by the carbonyl, appearing around δ 145 ppm .

-

C-3: The carbon with the attached proton is expected around δ 135 ppm .

-

C-4: The carbon attached to the iodine atom will experience a strong upfield shift due to the "heavy atom effect" of iodine. This signal is predicted to be the most upfield of the ring carbons, around δ 70 ppm .

-

-

N-Methyl Carbon (N-CH₃): This aliphatic carbon should appear around δ 40 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Workflow for IR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Key Diagnostic Peaks:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680 cm⁻¹ . The conjugation with the pyrazole ring may shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

-

C-H Stretch (Aldehyde): The presence of an aldehyde is definitively confirmed by two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ . These are the Fermi resonance doublet of the aldehydic C-H stretch.

-

C=N and C=C Stretches (Pyrazole Ring): A series of medium to strong bands in the region of 1550-1400 cm⁻¹ will be characteristic of the pyrazole ring system.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined. For C₅H₅IN₂O, the calculated monoisotopic mass is 236.9445 m/z . Observing a peak at or very close to this value is strong evidence for the compound's identity.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will not result in a characteristic isotopic pattern as it is monoisotopic.

-

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key expected fragments would arise from:

-

Loss of the iodine atom ([M-I]⁺).

-

Loss of the carbonyl group ([M-CO]⁺).

-

Loss of the N-methyl group ([M-CH₃]⁺).

-

Conclusion and Best Practices

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. While this guide provides a robust predictive framework, the ultimate confirmation must come from experimentally acquired data.

Trustworthiness and Self-Validation:

-

Consistency is Key: The data from all techniques must be consistent. For example, the number of protons and carbons from NMR should match the molecular formula determined by HRMS.

-

2D NMR for Unambiguous Assignments: In cases of spectral overlap or ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for definitively assigning proton and carbon signals and establishing connectivity.

-

Reference Comparison: Whenever possible, compare acquired data to literature values for structurally similar pyrazole derivatives to ensure the observed signals are within expected ranges.

By following the methodologies outlined in this guide, researchers and drug development professionals can confidently characterize this compound, ensuring the structural integrity of this valuable synthetic intermediate for its progression into discovery and development pipelines.

References

As this guide is based on established spectroscopic principles and predictive analysis due to the lack of specific literature data for the target compound, the references provided are to general, authoritative sources on spectroscopic methods and the chemistry of pyrazoles.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Elguero, J. (Ed.). (2008). The Tautomerism of Heterocycles. Academic Press. [Link]

-

Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman. (Provides foundational knowledge on the properties of heterocyclic compounds). [Link]

An In-Depth Technical Guide to the ¹H NMR Analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, substituted pyrazoles represent a class of significant interest due to their diverse biological activities. This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of a key pyrazole derivative: 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde.

This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper understanding of the underlying principles that govern the spectral characteristics of this molecule. We will delve into a predictive analysis of its ¹H NMR spectrum, provide a robust, field-proven protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum. The causality behind experimental choices and the inherent logic of the analytical workflow are emphasized throughout to ensure both scientific integrity and practical applicability.

Molecular Structure and Predicted ¹H NMR Profile

The structure of this compound comprises a pyrazole ring substituted at the 1, 4, and 5 positions. The molecule possesses three distinct types of protons, each residing in a unique chemical environment, which will give rise to three separate signals in the ¹H NMR spectrum.

Figure 1: Chemical structure of this compound.

A predictive analysis of the ¹H NMR spectrum is grounded in the fundamental principles of chemical shift, which are dictated by the electronic environment of each proton.[1] The electron-withdrawing or -donating nature of the substituents (iodo, N-methyl, and carbaldehyde) exerts a significant influence on the shielding and deshielding of the neighboring protons.

-

Aldehyde Proton (H-a): The proton of the carbaldehyde group is directly attached to a carbonyl carbon. This, combined with the anisotropic effect of the C=O double bond, results in significant deshielding.[2] Consequently, this proton is expected to resonate at a very low field, typically in the range of δ 9.0-10.0 ppm.[3] Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

-

Pyrazole Ring Proton (H-b): The lone proton at the C3 position of the pyrazole ring is in an aromatic environment. Its chemical shift is influenced by the adjacent substituents. The iodine at C4, despite being a halogen, is the least electronegative and can exert a deshielding effect through mechanisms including its polarizability.[4] The adjacent electron-withdrawing carbaldehyde group at C5 will also strongly deshield this proton. Therefore, the signal for H-b is anticipated to appear in the aromatic region, likely between δ 7.5 and 8.5 ppm. This signal will also be a singlet as there are no vicinal protons to couple with.

-

N-Methyl Protons (H-c): The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent. Being attached to a nitrogen atom within a heterocyclic aromatic system, they will be deshielded compared to alkyl protons in a non-aromatic environment. Their chemical shift is expected to be in the range of δ 3.5-4.5 ppm. This signal will present as a singlet.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, assuming the spectrum is acquired in a standard deuterated solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (CHO) | 9.5 - 10.0 | Singlet (s) | 1H |

| Pyrazole (CH ) | 7.8 - 8.3 | Singlet (s) | 1H |

| N-Methyl (N-CH ₃) | 3.8 - 4.2 | Singlet (s) | 3H |

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for obtaining reliable and reproducible data.

Part 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-quality spectrum.

-

Material Purity: Ensure the sample of this compound is of high purity and free from residual solvents from synthesis or purification. If necessary, dry the sample under a high vacuum for several hours.[5]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]

-

Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] This concentration is generally sufficient for a strong signal-to-noise ratio without causing issues with line broadening.

-

Internal Standard: For precise chemical shift referencing, use a solvent containing an internal standard, such as tetramethylsilane (TMS) at 0.03-0.05% v/v.[8] Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[5][7]

-

Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition and Processing

These steps outline the key parameters for acquiring and processing the ¹H NMR data on a modern NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[9]

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, for instance, from -2 to 12 ppm.

-

Acquisition Time (AT): An acquisition time of 3-4 seconds is typically sufficient for good resolution.[10]

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

-

Number of Scans (NS): Acquire 8 to 16 scans for a sample with this concentration. This can be increased to improve the signal-to-noise ratio if the sample is dilute.[10]

-

Receiver Gain (RG): Adjust the receiver gain automatically to optimize the signal detection without causing ADC overflow.[11]

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each signal to determine the relative number of protons each represents.

-

Interpreting the Spectrum: A Self-Validating Approach

-

Signal Count: The presence of exactly three distinct signals validates the predicted number of unique proton environments in the molecule.

-

Chemical Shift Analysis: The location of each signal should align with the predicted regions. A signal around 9-10 ppm is a strong indicator of an aldehyde proton.[2] A signal in the aromatic region (around 7-8 ppm) corresponds to the pyrazole ring proton, and a signal around 4 ppm is consistent with an N-methyl group.

-

Integration Ratios: The integral values of the three signals must correspond to a whole-number ratio of 1:1:3. This ratio directly reflects the number of protons giving rise to each signal (one aldehyde proton, one ring proton, and three methyl protons). This quantitative data provides powerful confirmation of the assignments.

-

Multiplicity: The observation of three singlets confirms the absence of any vicinal proton-proton coupling, which is consistent with the molecular structure where each proton group is isolated from others by at least four bonds or by a heteroatom.

By systematically verifying these four aspects—signal count, chemical shift, integration, and multiplicity—the interpretation becomes a self-validating process, leading to a high-confidence structural confirmation of this compound.

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that, when analyzed correctly, provides unambiguous confirmation of its structure. This guide has detailed the theoretical basis for predicting the spectrum, a robust experimental protocol for its acquisition, and a logical framework for its interpretation. By understanding the causality behind the spectral features and adhering to rigorous experimental practice, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in the characterization of this and other novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

- University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.

- University of Minnesota, College of Science and Engineering. (n.d.). NMR Sample Preparation.

- Wu, H., & Gauthier, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?.

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1874.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1874.

- ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- Taylor, M. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101.

- Nanalysis. (2021). NMR acquisition parameters and qNMR.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- Shiro, Y., et al. (1987). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. Biochemistry, 26(14), 4381-4386.

- Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Magnetic Resonance in Chemistry, 36(S1), S21-S33.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- R-NMR. (n.d.). SOP data acquisition.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- University of Wisconsin-Madison, Chemistry Department. (n.d.). THE ACQUISITION PARAMETERS.

- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- OpenOChem Learn. (n.d.). Interpreting.

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1874.

- Taylor, M. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Methyl-1H-pyrazole-5-carbaldehyde(27258-33-9) 1 H NMR.

- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(12), 1011-1017.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556.

- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556.

- LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 651-655.

- ResearchGate. (2017). Hi Everyone, I have a 1H NMR puzzle. I was surprised to see 1H spectrum of 1-iodo-1(E)hexene , splitting pattern?.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.

- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....

- Matrix Scientific. (n.d.). 1-Methyl-1H-pyrazole-5-carbaldehyde.

- de Oliveira, R. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(11), 747-751.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-5-carboxaldehyde.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. How To [chem.rochester.edu]

- 6. scribd.com [scribd.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] The guide delves into the electronic and steric influences of the pyrazole ring, the N-methyl substituent, and the C4-iodo group on the aldehyde's reactivity. Key transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions, are discussed in detail. Each section integrates mechanistic insights with field-proven experimental protocols, offering researchers a robust framework for the strategic manipulation of this important scaffold.

Introduction: The Unique Chemical Landscape of a Substituted Pyrazole Carbaldehyde

The pyrazole nucleus is a cornerstone in the design of a vast array of biologically active compounds, including anti-inflammatory agents, antimicrobials, and kinase inhibitors.[2][4][5] The specific molecule under consideration, this compound, presents a unique confluence of functional groups that dictate its chemical behavior.

-

The Pyrazole Ring: As a π-excessive aromatic heterocycle, the pyrazole ring influences the electronic properties of its substituents.[2][6] The two nitrogen atoms modulate the electron density around the ring, affecting the reactivity of the attached aldehyde group.[5]

-

The Aldehyde Group at C5: The carbaldehyde group is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the electronic effects of the pyrazole ring.

-

The Iodo Group at C4: The iodine atom at the C4 position exerts a significant electron-withdrawing inductive effect, which can enhance the electrophilicity of the adjacent C5-aldehyde carbon.[7] Furthermore, the iodo-substituent serves as a versatile handle for cross-coupling reactions, allowing for further molecular diversification.[7][8]

-

The N-Methyl Group: The methyl group on the N1 nitrogen atom influences the molecule's solubility and steric environment.

This guide will systematically explore how these structural features govern the reactivity of the aldehyde group, providing a predictive understanding for synthetic planning.

Core Reactivity Profiles of the Aldehyde Group

The aldehyde functionality in this compound is a gateway to a multitude of chemical transformations. Its reactivity can be broadly categorized into several key classes of reactions.

Nucleophilic Addition and Related Reactions

The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles.

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[9] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, followed by reduction.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than other reducing agents like sodium borohydride, and it can be used in a one-pot procedure.[9] Its mild nature prevents the reduction of the aldehyde before iminium ion formation.

-

Solvent: Dichloroethane is a common solvent for this reaction, facilitating the dissolution of the reactants and intermediates.[9]

-

Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the dehydration of the hemiaminal intermediate.

Experimental Protocol: Reductive Amination

-

To a solution of this compound (1.0 eq) in dichloroethane, add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Reactions

| Amine | Product | Yield (%) |

| Benzylamine | N-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)aniline | ~85% |

| Morpholine | 4-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)morpholine | ~90% |

| Aniline | N-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)aniline | ~75% |

(Yields are illustrative and may vary based on specific reaction conditions and substrates)

Visualization: Reductive Amination Workflow

Caption: Workflow for the reductive amination of this compound.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[10][11] This reaction is a reliable method for synthesizing substituted alkenes.[12][13]

Causality of Experimental Choices:

-

Catalyst: A mild base like ammonium carbonate or piperidine is typically used to deprotonate the active methylene compound, generating the nucleophilic carbanion.[10][11]

-

Solvent: Aqueous media or ethanol are often employed, aligning with green chemistry principles.[10] Sonication can be used to enhance the reaction rate.[10]

Experimental Protocol: Knoevenagel Condensation

-

In a flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a 1:1 mixture of water and ethanol.[10]

-

Add ammonium carbonate (20 mol%) as the catalyst.[10]

-

Place the flask in an ultrasonic bath and sonicate at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 9. ineosopen.org [ineosopen.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Stability of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde in different solvents

An In-Depth Technical Guide to the Stability of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde in Various Solvents

Foreword: Navigating the Complexities of a Versatile Building Block

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazole derivatives have emerged as privileged scaffolds due to their diverse biological activities. The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The presence of three distinct functional groups—the pyrazole core, an iodo substituent, and a carbaldehyde—offers a rich platform for molecular elaboration. However, this very structural complexity introduces significant challenges related to chemical stability.

This document is intended for researchers, medicinal chemists, and process development scientists. It is not merely a compilation of data but a practical guide grounded in mechanistic principles and field-proven experience. Our objective is to provide a comprehensive understanding of the factors governing the stability of this compound in common laboratory solvents, enabling you to make informed decisions in your experimental design, reaction setup, and compound storage.

Molecular Architecture and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its electronic and steric properties. The pyrazole ring is an electron-rich aromatic system, which generally imparts a degree of stability. However, the substituents play a crucial role in modulating its reactivity.

-

The Carbon-Iodine Bond: The C-I bond is the most labile feature of the molecule. Aryl iodides can be susceptible to de-iodination through various mechanisms, including photolytic cleavage, thermal degradation, and reaction with nucleophiles or radicals.[1] The liberation of elemental iodine (I₂) is a common degradation pathway, often visually indicated by a yellow or brown discoloration of the solid or its solutions.[1]

-

The Aldehyde Functionality: The carbaldehyde group is an electrophilic center, making it susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (auto-oxidation) or other oxidizing agents. It can also participate in a variety of condensation and addition reactions, which may be unintentionally promoted by the choice of solvent or impurities.

-

The Pyrazole Core: While generally stable, the pyrazole ring system can be influenced by the electronic effects of its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde and iodo groups creates a unique electronic environment that can affect its reactivity.

The Critical Role of the Solvent Environment

The choice of solvent is paramount in maintaining the integrity of this compound. Solvents not only solubilize the compound but also can actively participate in its degradation. The following sections provide a detailed analysis of stability in different solvent classes, summarized in Table 1.

Aprotic Non-Polar Solvents: The Gold Standard for Inertness

-

Examples: Hexane, Toluene, Dichloromethane (DCM)

-